molecular formula C16H17NO3 B2614071 N-([2,2'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide CAS No. 2034564-10-6

N-([2,2'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide

Cat. No. B2614071
CAS RN: 2034564-10-6
M. Wt: 271.316
InChI Key: ZMUOZAZHTSDMCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It could include reactions with different reagents, under different conditions .


Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthetic Applications

Phosphine-Catalyzed Annulation for Cyclohexenes Synthesis The synthesis of cyclohexenes through phosphine-catalyzed [4 + 2] annulations demonstrates the utility of cyclohex-3-enecarboxamide derivatives in constructing complex molecular frameworks. These reactions allow for efficient syntheses with high yields and diastereoselectivities, showcasing the versatility of such compounds in synthetic organic chemistry (Tran & Kwon, 2007).

Biological Evaluation

Antitumor Activity of Cyclohexane-1-carboxamide Derivatives A study on 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives demonstrated promising in vitro antitumor activity against various cancer cell lines, highlighting the potential of cyclohex-3-enecarboxamide derivatives in developing new anticancer agents. One compound, in particular, showed significant activity against the MCF-7 breast cancer cell line (Abd-Allah & Elshafie, 2018).

Catalysis and Material Science

Selective Hydrogenation Catalysis Research on the selective hydrogenation of phenol derivatives to cyclohexanone in aqueous media using Pd nanoparticles supported on mesoporous graphitic carbon nitride highlights the application of cyclohex-3-enecarboxamide derivatives in material science and catalysis. This process demonstrates high activity and selectivity, important for industrial applications in chemical manufacturing (Wang et al., 2011).

Chemical Structure and Bioactivity

Structural Characterization and Bioactivity The structural characterization of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide through X-ray crystallography revealed a one-dimensional infinite chain-like structure. This study provides insights into the structural basis for the bioactivity of such compounds, including their cytotoxic effects against tumor cells, which may guide the design of new therapeutic agents (Zhao et al., 2014).

Mechanism of Action

Target of Action

The primary targets of the compound N-([2,2’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide are currently unknown. The compound is a derivative of cyclohexenone , which are known to have diverse biological and pharmacological properties . .

Mode of Action

It is known that cyclohexenone derivatives, to which this compound belongs, are very reactive compounds . They increase their reactivity due to a keto-ethylinic type (–CO–CH=CH–) conjugated double bond system present in the structure . This suggests that N-([2,2’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide may interact with its targets through this reactive group.

Biochemical Pathways

Cyclohexenone derivatives are known to have diverse biological and pharmacological properties , suggesting that they may affect multiple biochemical pathways

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of N-([2,2’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide are not well studied. These properties are crucial for understanding the bioavailability of the compound. Future studies should focus on investigating these properties to provide a comprehensive understanding of the pharmacokinetics of N-([2,2’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide .

Result of Action

Given the compound’s structural similarity to cyclohexenone derivatives , it may have similar effects. These could include anti-inflammatory, antioxidant, and antimicrobial effects

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions to be taken while handling it .

properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-16(12-5-2-1-3-6-12)17-11-13-8-9-15(20-13)14-7-4-10-19-14/h1-2,4,7-10,12H,3,5-6,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUOZAZHTSDMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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